Cas no 1206984-63-5 (N-(2-{6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)pyridine-3-sulfonamide)

N-(2-{6-(3,5-ジメチル-1H-ピラゾール-1-イル)ピリミジン-4-イルアミノ}エチル)ピリジン-3-スルホンアミドは、高度に特異的な分子構造を有する有機化合物です。ピリミジン環とピラゾール環の複合構造により、優れた分子認識能を示し、医薬品中間体や生物学的標的分子としての応用が期待されます。特に、タンパク質キナーゼ阻害剤などの開発において、選択性と結合親和性の向上に寄与する可能性があります。スルホンアミド基の存在は水溶性の調整に有用であり、創薬化学における構造最適化の柔軟性を提供します。X線結晶構造解析や分子ドッキング研究との相性も良好なため、構造活性相関(SAR)研究における重要なツールとなり得ます。

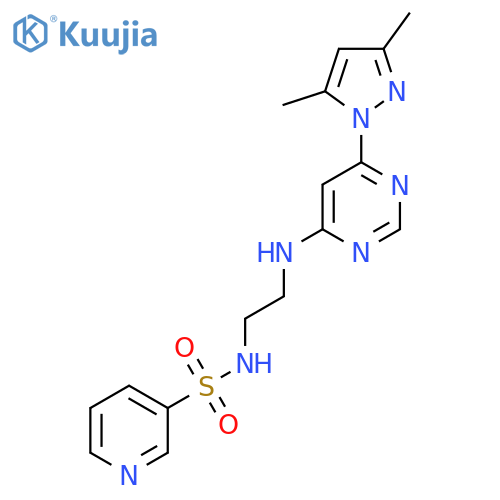

1206984-63-5 structure

商品名:N-(2-{6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)pyridine-3-sulfonamide

N-(2-{6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)pyridine-3-sulfonamide 化学的及び物理的性質

名前と識別子

-

- N-(2-{6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)pyridine-3-sulfonamide

- N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)pyridine-3-sulfonamide

- N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]pyridine-3-sulfonamide

- 1206984-63-5

- N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)pyridine-3-sulfonamide

- F5561-0231

- AKOS024513656

-

- インチ: 1S/C16H19N7O2S/c1-12-8-13(2)23(22-12)16-9-15(19-11-20-16)18-6-7-21-26(24,25)14-4-3-5-17-10-14/h3-5,8-11,21H,6-7H2,1-2H3,(H,18,19,20)

- InChIKey: LAVCYLNOSCTNPP-UHFFFAOYSA-N

- ほほえんだ: S(C1C=NC=CC=1)(NCCNC1=CC(=NC=N1)N1C(C)=CC(C)=N1)(=O)=O

計算された属性

- せいみつぶんしりょう: 373.132

- どういたいしつりょう: 373.132

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 26

- 回転可能化学結合数: 7

- 複雑さ: 541

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 123A^2

- 疎水性パラメータ計算基準値(XlogP): 1.2

N-(2-{6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)pyridine-3-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5561-0231-2μmol |

N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)pyridine-3-sulfonamide |

1206984-63-5 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F5561-0231-25mg |

N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)pyridine-3-sulfonamide |

1206984-63-5 | 25mg |

$109.0 | 2023-09-09 | ||

| Life Chemicals | F5561-0231-5mg |

N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)pyridine-3-sulfonamide |

1206984-63-5 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5561-0231-20mg |

N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)pyridine-3-sulfonamide |

1206984-63-5 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F5561-0231-4mg |

N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)pyridine-3-sulfonamide |

1206984-63-5 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F5561-0231-10mg |

N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)pyridine-3-sulfonamide |

1206984-63-5 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5561-0231-75mg |

N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)pyridine-3-sulfonamide |

1206984-63-5 | 90%+ | 75mg |

$208.0 | 2023-05-21 | |

| Life Chemicals | F5561-0231-10μmol |

N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)pyridine-3-sulfonamide |

1206984-63-5 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5561-0231-40mg |

N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)pyridine-3-sulfonamide |

1206984-63-5 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F5561-0231-5μmol |

N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)pyridine-3-sulfonamide |

1206984-63-5 | 5μmol |

$63.0 | 2023-09-09 |

N-(2-{6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)pyridine-3-sulfonamide 関連文献

-

Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

1206984-63-5 (N-(2-{6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)pyridine-3-sulfonamide) 関連製品

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量